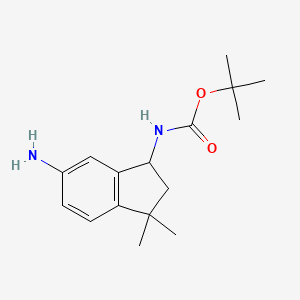

tert-butyl N-(6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)carbamate

Description

tert-Butyl N-(6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)carbamate is a carbamate derivative featuring a 2,3-dihydro-1H-inden-1-yl core substituted with a 6-amino group and 3,3-dimethyl substituents. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is structurally characterized by its bicyclic indene system, which confers rigidity, and the electron-rich amino group at position 6, which may facilitate hydrogen bonding or further functionalization.

Properties

Molecular Formula |

C16H24N2O2 |

|---|---|

Molecular Weight |

276.37 g/mol |

IUPAC Name |

tert-butyl N-(6-amino-3,3-dimethyl-1,2-dihydroinden-1-yl)carbamate |

InChI |

InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-13-9-16(4,5)12-7-6-10(17)8-11(12)13/h6-8,13H,9,17H2,1-5H3,(H,18,19) |

InChI Key |

BXRBRLKQFCQTGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C2=C1C=CC(=C2)N)NC(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)carbamate typically involves multiple stepsThe reaction conditions often include the use of reagents such as tert-butyl chloroformate and amines under controlled temperatures and pH .

Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)carbamate is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of biologically active compounds and materials .

Biology: In biological research, this compound is used to study the effects of indene derivatives on biological systems.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of tert-butyl N-(6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with specific molecular targets. The compound’s indene core allows it to bind to various receptors and enzymes, potentially modulating their activity. The tert-butyl carbamate group can enhance the compound’s stability and bioavailability, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the indene core, the presence of stereocenters, or modifications to the carbamate group. Below is a detailed comparison:

Substituent Variations on the Indene Core

- tert-Butyl (6-Bromo-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 1414958-70-5) Structure: Bromine replaces the amino group at position 4. Properties: The bromine atom increases molecular weight (312.2 g/mol vs. Lacks hydrogen-bonding capability compared to the amino group . Applications: Useful as an intermediate in medicinal chemistry for introducing aryl/heteroaryl groups.

(S)-tert-Butyl (5-Bromo-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 903557-31-3)

tert-Butyl (3-Hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 87694-53-9)

Functional Group Modifications

- (R)-tert-Butyl (4-Cyano-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 1306763-30-3) Structure: Cyano group at position 4 with (R)-stereochemistry. Properties: The electron-withdrawing cyano group reduces electron density on the indene ring, altering reactivity in electrophilic substitutions. Molecular weight: 257.29 g/mol .

- tert-Butyl N-[(1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-yl]carbamate Structure: Amino group at position 2 instead of 6; lacks 3,3-dimethyl groups.

Stereochemical and Conformational Differences

(S)-tert-Butyl (5-Bromo-2,3-dihydro-1H-inden-1-yl)carbamate

tert-Butyl N-[cis-3-Hydroxycyclopentyl]carbamate (CAS 207729-03-1)

Key Data Table

Biological Activity

Tert-butyl N-(6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C13H19N3O2

- Molecular Weight : 249.31 g/mol

The structure features a tert-butyl group attached to a carbamate functional group, which is linked to an amino-substituted indene derivative. This unique structure is responsible for its diverse biological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance:

- Inhibition of Tumor Growth : Studies have shown that related indene derivatives can inhibit the growth of various cancer cell lines, including HeLa (cervical cancer), A375 (melanoma), and HCT116 (colon carcinoma) with IC50 values ranging from 0.55 µM to 1.7 µM .

The biological activity of this compound may be attributed to its ability to interfere with key cellular pathways involved in cancer progression:

- Cell Cycle Arrest : Indene derivatives have been observed to induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : These compounds can promote apoptosis in tumor cells, leading to programmed cell death, which is crucial for effective cancer therapy.

Research Findings and Case Studies

A detailed examination of the biological activity of this compound reveals several key findings:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| [Study 1] | HeLa | 1.7 | Apoptosis induction |

| [Study 2] | A375 | 0.87 | Cell cycle arrest |

| [Study 3] | HCT116 | 0.55 | Inhibition of proliferation |

These studies highlight the compound's potential as an anticancer agent and warrant further investigation into its therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Material : The synthesis begins with 6-amino-3,3-dimethylindene.

- Carbamoylation Reaction : The amino group is reacted with tert-butyl chloroformate under basic conditions to form the carbamate.

- Purification : The final product is purified using standard techniques such as recrystallization or column chromatography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.